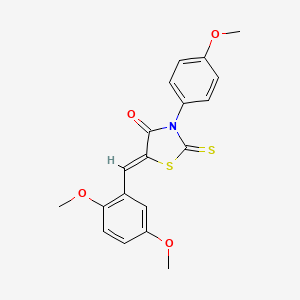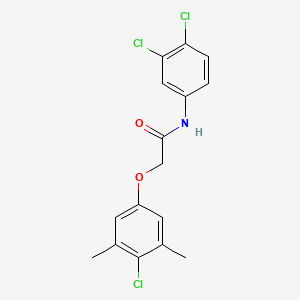![molecular formula C27H21NO4 B11690444 Methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11690444.png)
Methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El benzoato de metilo 3-(1-metil-16,18-dioxo-17-azapentaciclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-il) es un compuesto orgánico complejo con una estructura pentacíclica única. Este compuesto es notable por su intrincada arquitectura molecular, que incluye múltiples anillos fusionados y grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del benzoato de metilo 3-(1-metil-16,18-dioxo-17-azapentaciclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-il) típicamente involucra reacciones orgánicas de múltiples pasos.Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para lograr el producto deseado .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El benzoato de metilo 3-(1-metil-16,18-dioxo-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-il) experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.
Sustitución: El grupo benzoato se puede sustituir por otros grupos funcionales para crear nuevos compuestos con propiedades variadas
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas, solventes específicos y catalizadores para asegurar el resultado deseado .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos carbonilo adicionales, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El benzoato de metilo 3-(1-metil-16,18-dioxo-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-il) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como compuesto modelo para estudiar mecanismos de reacción.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el desarrollo de nuevos medicamentos con actividades biológicas específicas.
Industria: Las propiedades del compuesto lo hacen útil en el desarrollo de materiales avanzados, como polímeros y revestimientos
Mecanismo De Acción
El mecanismo de acción del benzoato de metilo 3-(1-metil-16,18-dioxo-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-il) involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en varias vías biológicas. Los efectos del compuesto están mediados por la unión a estos objetivos, lo que lleva a cambios en su actividad y efectos posteriores aguas abajo .
Comparación Con Compuestos Similares
Compuestos similares
17-amino-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-16,18-diona: Este compuesto comparte una estructura pentacíclica similar pero difiere en sus grupos funcionales.
Ácido 2-(16,18-Dioxo-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-il)propanoico: Otro compuesto relacionado con una estructura central similar pero con diferentes sustituyentes.
Singularidad
El benzoato de metilo 3-(1-metil-16,18-dioxo-17-azapentaciclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-il) es único debido a su combinación específica de grupos funcionales y su potencial para diversas modificaciones químicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C27H21NO4 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C27H21NO4/c1-27-19-12-5-3-10-17(19)21(18-11-4-6-13-20(18)27)22-23(27)25(30)28(24(22)29)16-9-7-8-15(14-16)26(31)32-2/h3-14,21-23H,1-2H3 |
Clave InChI |
PALMFLGUGCLKOV-UHFFFAOYSA-N |
SMILES canónico |
CC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=CC(=C6)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate](/img/structure/B11690369.png)
![(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B11690375.png)
![[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11690388.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11690391.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11690399.png)
![(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11690403.png)
![N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11690406.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690424.png)
![5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)](/img/structure/B11690434.png)
![(5Z)-5-{[5-(4-Nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11690442.png)
![4-(3-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11690450.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11690451.png)
